molecular formula C14H9Cl2N3OS B4440071 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Katalognummer B4440071
Molekulargewicht: 338.2 g/mol
InChI-Schlüssel: XQQGVOZFHLQKIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) that has shown promise in preclinical studies for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a reversible inhibitor of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream pathways, including the PI3K/AKT/mTOR and NF-kB pathways, which are critical for the survival and proliferation of B-cell lymphoma cells. 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and cell cycle arrest.
Biochemical and physiological effects:
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL and MCL. In addition to its effects on BTK signaling and downstream pathways, 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the proliferation and survival of B-cell lymphoma cells, induce apoptosis, and inhibit tumor growth in vivo. 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. In terms of its toxicity profile, 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide for lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell receptor signaling and downstream pathways. This makes 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide a useful tool for studying the role of BTK in B-cell malignancies and for evaluating the efficacy of other anti-cancer agents that target B-cell receptor signaling. However, one of the limitations of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo and to use in certain lab experiments.

Zukünftige Richtungen

There are several future directions for the development of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from these therapies. Another area of focus is the development of combination therapies that can enhance the activity of BTK inhibitors and overcome resistance mechanisms. Finally, there is a need for the development of more potent and selective BTK inhibitors that can overcome the limitations of current therapies and provide improved clinical outcomes for patients with B-cell malignancies.

Wissenschaftliche Forschungsanwendungen

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent anti-tumor activity. In particular, 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit BTK signaling and downstream pathways, leading to apoptosis and cell cycle arrest in B-cell lymphoma cells. 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. These findings have led to the initiation of several clinical trials of 3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide in patients with CLL and MCL.

Eigenschaften

IUPAC Name

3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-7-4-8(16)6-9(5-7)19-13(20)12-11(17)10-2-1-3-18-14(10)21-12/h1-6H,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQGVOZFHLQKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(3,5-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.